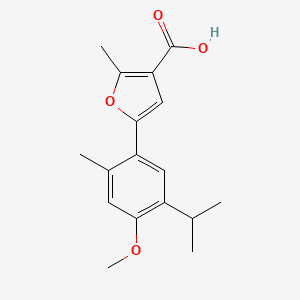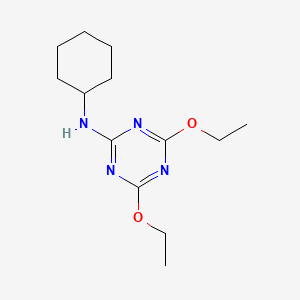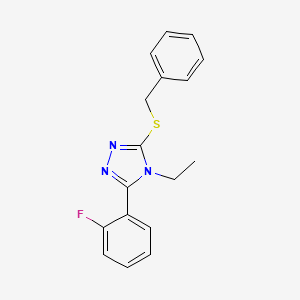![molecular formula C20H19NO2S B5728390 N-[4-(ethylthio)phenyl]-1-methoxy-2-naphthamide](/img/structure/B5728390.png)
N-[4-(ethylthio)phenyl]-1-methoxy-2-naphthamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(ethylthio)phenyl]-1-methoxy-2-naphthamide (ETP-46464) is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ETP-46464 belongs to the family of naphthamides, which are known to exhibit various biological activities.
作用機序
N-[4-(ethylthio)phenyl]-1-methoxy-2-naphthamide exerts its biological activity by binding to the active site of the proteasome and inhibiting its activity. This leads to the accumulation of proteins in cells, which triggers the induction of apoptosis in cancer cells. N-[4-(ethylthio)phenyl]-1-methoxy-2-naphthamide also inhibits the activity of 5-lipoxygenase by binding to its active site, which leads to the inhibition of the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-[4-(ethylthio)phenyl]-1-methoxy-2-naphthamide has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, leading to their death. N-[4-(ethylthio)phenyl]-1-methoxy-2-naphthamide also inhibits the production of inflammatory mediators, which leads to the reduction of inflammation. It has been found to exhibit low toxicity in normal cells, making it a promising candidate for cancer therapy.
実験室実験の利点と制限
One of the advantages of using N-[4-(ethylthio)phenyl]-1-methoxy-2-naphthamide in lab experiments is its specificity for the proteasome and 5-lipoxygenase enzymes, which makes it a useful tool for studying their biological functions. Another advantage is its low toxicity in normal cells, which makes it a promising candidate for cancer therapy. However, one of the limitations of using N-[4-(ethylthio)phenyl]-1-methoxy-2-naphthamide is its low solubility in water, which makes it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on N-[4-(ethylthio)phenyl]-1-methoxy-2-naphthamide. One direction is to study its potential therapeutic applications in other diseases, such as neurodegenerative diseases and autoimmune diseases. Another direction is to develop more potent analogs of N-[4-(ethylthio)phenyl]-1-methoxy-2-naphthamide with improved solubility and specificity for the proteasome and 5-lipoxygenase enzymes. Further studies are also needed to investigate the pharmacokinetics and pharmacodynamics of N-[4-(ethylthio)phenyl]-1-methoxy-2-naphthamide in vivo.
合成法
N-[4-(ethylthio)phenyl]-1-methoxy-2-naphthamide is synthesized using a multi-step process that involves the reaction of 4-ethylthiophenol with 2-naphthoyl chloride in the presence of a base to form the intermediate product, 2-(4-ethylthiophenyl)-1-naphthalenol. This intermediate product is then reacted with methyl iodide in the presence of a base to form the final product, N-[4-(ethylthio)phenyl]-1-methoxy-2-naphthamide.
科学的研究の応用
N-[4-(ethylthio)phenyl]-1-methoxy-2-naphthamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-cancer activity by inhibiting the activity of the proteasome, which is responsible for the degradation of proteins in cells. N-[4-(ethylthio)phenyl]-1-methoxy-2-naphthamide has been shown to induce apoptosis in cancer cells, leading to their death. It has also been found to exhibit anti-inflammatory activity by inhibiting the activity of the enzyme, 5-lipoxygenase, which is responsible for the production of inflammatory mediators.
特性
IUPAC Name |
N-(4-ethylsulfanylphenyl)-1-methoxynaphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2S/c1-3-24-16-11-9-15(10-12-16)21-20(22)18-13-8-14-6-4-5-7-17(14)19(18)23-2/h4-13H,3H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNGFKFUIALKLOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylsulfanylphenyl)-1-methoxynaphthalene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2-furyl)-1-(1-piperidinylcarbonyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5728307.png)
![N-[2-(4-morpholinyl)-2-oxoethyl]-N-(3-nitrophenyl)methanesulfonamide](/img/structure/B5728312.png)

![3-ethoxy-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5728319.png)

![2-methoxy-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5728327.png)



![N'-({2-[(1-bromo-2-naphthyl)oxy]acetyl}oxy)-2-pyridinecarboximidamide](/img/structure/B5728346.png)



![N-(4-{[benzyl(phenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5728404.png)